molecular formula C14H17N3O4S B2703553 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797865-78-1

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2703553
CAS No.: 1797865-78-1
M. Wt: 323.37
InChI Key: IZQHIYKFXQLSLO-UHFFFAOYSA-N
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Description

3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked via a sulfonamide group to a pyrazole moiety substituted with a tetrahydrofuran-3-yl group.

Properties

IUPAC Name

3-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-20-13-3-2-4-14(7-13)22(18,19)16-11-8-15-17(9-11)12-5-6-21-10-12/h2-4,7-9,12,16H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHIYKFXQLSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl moiety This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonamide group makes it particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonamide group.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Antimalarial Activity

Research indicates that compounds with sulfonamide structures are promising candidates for antimalarial drug development. A study focused on the synthesis of benzenesulfonamide derivatives has shown that modifications to the sulfonamide group can enhance antimalarial activity.

  • Mechanism of Action : These compounds inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in malaria parasites. The structure of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide suggests it may similarly interact with this target, potentially leading to effective antimalarial agents .

Anticancer Potential

The anticancer properties of sulfonamides have been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Studies :
    • A study reported that similar pyrazole derivatives exhibited significant inhibition of cancer cell proliferation through apoptosis induction .
    • Another investigation highlighted the potential for these compounds to disrupt cell cycle progression in cancer cells, suggesting their utility in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimalarialInhibition of dihydropteroate synthase
AnticancerInduction of apoptosis
CytotoxicityCell cycle arrest

Neuropharmacological Effects

The presence of the tetrahydrofuran and pyrazole moieties in the structure suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

  • Potential Applications : There is ongoing research into their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. However, further studies are required to elucidate these effects specifically for this compound.

Mechanism of Action

The mechanism by which 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

3-Fluoro-4-Methoxy Analogs

The compound 3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide () replaces the 3-methoxy group with a fluorine atom. This substitution may improve metabolic stability compared to the parent compound due to fluorine’s resistance to oxidative degradation .

4-Methyl and Trifluoromethyl-Benzyl Derivatives

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide () substitutes the methoxy group with a methyl group and replaces the tetrahydrofuran with a lipophilic trifluoromethyl-benzyl moiety. This structural variation suggests a trade-off between bioavailability and target engagement .

Pyrazole Substitution Patterns

Tetrahydrofuran vs. Benzyl Groups

The tetrahydrofuran substituent in the target compound introduces a cyclic ether, enabling hydrogen bonding and conformational restriction. In contrast, analogs like N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide () feature bulkier aromatic substituents (e.g., chromene), which may enhance π-π stacking interactions but limit solubility .

Sulfonamide Linker Modifications

Encorafenib (), a kinase inhibitor, incorporates a pyrimidine-pyrazole core with a methanesulfonamide group. While structurally distinct, its sulfonamide moiety highlights the importance of hydrogen-bonding interactions in target binding. The absence of a methoxy group in encorafenib underscores the role of substituent-specific interactions in selectivity .

Antimicrobial Potential

While direct data on the target compound’s antimicrobial activity is unavailable, structurally related 1,3,4-thiadiazole derivatives () demonstrate significant activity against E. coli and C. albicans. The methoxy group in the target compound may similarly enhance solubility, improving bioavailability for antimicrobial applications .

Enzyme Inhibition

Sulfonamides like 3-(3-((1-(2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ureido)benzenesulfonamide () bind to carbonic anhydrase II via sulfonamide interactions. The tetrahydrofuran and triazole groups in this analog suggest that conformational rigidity and hydrogen-bonding networks are critical for enzyme inhibition—a property shared with the target compound .

Physicochemical Properties

Compound Substituents (Benzene) Pyrazole Substituent logP (Predicted) Solubility (mg/mL) Key Features
Target Compound 3-Methoxy Tetrahydrofuran-3-yl ~2.1 ~0.5 Rigid structure, H-bond donor
3-Fluoro-4-Methoxy Analog () 3-Fluoro, 4-Methoxy Tetrahydrofuran-3-yl ~1.8 ~0.7 Increased acidity, stability
4-Methyl Derivative () 4-Methyl 3-(Trifluoromethyl)benzyl ~3.5 ~0.2 High lipophilicity
Encorafenib () 5-Chloro-2-fluoro Propan-2-yl, pyrimidine ~4.0 <0.1 Kinase inhibition, bulky groups

Biological Activity

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, featuring a methoxy group, a tetrahydrofuran moiety, and a pyrazole ring, positions it as a potential candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Attachment of Tetrahydrofuran : Introduced via nucleophilic substitution reactions.
  • Formation of the Benzamide : Finalized through the reaction with 3-methoxybenzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, including gram-positive bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli25
This compoundS. Typhimurium22

Anticancer Activity

In vitro studies have demonstrated that related pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For example, some derivatives exhibited IC50 values ranging from 10 to 30 µM against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through pathways that lead to cell cycle disruption.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this benzamide derivative:

  • Antitumor Activity : A study revealed that pyrazole derivatives can inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents .
  • Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in inflammation pathways .
  • Metabolic Syndrome Applications : Some derivatives have been investigated for their lipid-lowering effects in preclinical models of metabolic syndrome, indicating a broad therapeutic potential .

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